molecular formula C23H19N B14004100 3-benzyl-2,5-diphenyl-1H-pyrrole CAS No. 70487-23-9

3-benzyl-2,5-diphenyl-1H-pyrrole

Cat. No.: B14004100
CAS No.: 70487-23-9
M. Wt: 309.4 g/mol
InChI Key: SCCVMQGSBHWOFB-UHFFFAOYSA-N
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Description

3-Benzyl-2,5-diphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2,5-diphenyl-1H-pyrrole typically involves the Paal-Knorr synthesis, a well-known method for constructing pyrrole rings. This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine. For this compound, the specific reactants would include benzylamine and a suitable 1,4-dicarbonyl compound, such as 1,4-diphenyl-1,4-butanedione .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction could produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .

Scientific Research Applications

3-Benzyl-2,5-diphenyl-1H-pyrrole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-benzyl-2,5-diphenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to specific sites on target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2,5-diphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

70487-23-9

Molecular Formula

C23H19N

Molecular Weight

309.4 g/mol

IUPAC Name

3-benzyl-2,5-diphenyl-1H-pyrrole

InChI

InChI=1S/C23H19N/c1-4-10-18(11-5-1)16-21-17-22(19-12-6-2-7-13-19)24-23(21)20-14-8-3-9-15-20/h1-15,17,24H,16H2

InChI Key

SCCVMQGSBHWOFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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